

Benzyl 3-bromopropyl ether: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Benzyl 3-bromopropyl ether*

Cat. No.: *B108114*

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CAS Number: 54314-84-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **Benzyl 3-bromopropyl ether**, a versatile reagent in organic synthesis. The document details its chemical and physical properties, provides a comprehensive analysis of its spectral data, and outlines a detailed experimental protocol for its synthesis. Furthermore, it explores its applications as a key intermediate in the total synthesis of complex natural products and other molecules of medicinal interest. Safety and handling precautions are also discussed.

Chemical and Physical Properties

Benzyl 3-bromopropyl ether is a colorless to pale yellow liquid.^[1] Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	54314-84-0	[1][2][3][4]
Molecular Formula	C ₁₀ H ₁₃ BrO	[1][4][5]
Molecular Weight	229.11 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[5]
Boiling Point	130-132 °C at 8 mmHg	[4]
Density	1.298 g/mL at 25 °C	[4]
Refractive Index (n _{20/D})	1.531	[4]
Solubility	Soluble in organic solvents like ethanol and ether; slightly soluble in water.	[1]
InChI	InChI=1S/C10H13BrO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2	[1][2][5]
SMILES	C1=CC=C(C=C1)COCCCBBr	[1][2][5]

Spectral Data Analysis

The structural elucidation of **Benzyl 3-bromopropyl ether** is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals corresponding to the different protons in the molecule. The expected chemical shifts (δ) and multiplicities are as follows:

- 7.25-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.
- 4.50 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
- 3.60 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

- 3.45 ppm (t, 2H): Methylene protons adjacent to the bromine atom (-CH₂-Br).
- 2.10 ppm (quintet, 2H): Methylene protons on the central carbon of the propyl chain (-CH₂-).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The anticipated chemical shifts are:

- 138.5 ppm: Quaternary aromatic carbon of the benzyl group.
- 128.4 ppm: Aromatic CH carbons of the benzyl group.
- 127.7 ppm: Aromatic CH carbons of the benzyl group.
- 127.5 ppm: Aromatic CH carbons of the benzyl group.
- 73.0 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).
- 69.0 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).
- 32.5 ppm: Methylene carbon on the central carbon of the propyl chain (-CH₂-).
- 31.0 ppm: Methylene carbon adjacent to the bromine atom (-CH₂-Br).

FT-IR Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups:

- 3050-3000 cm⁻¹: C-H stretching of the aromatic ring.
- 2950-2850 cm⁻¹: C-H stretching of the aliphatic methylene groups.
- 1495 and 1450 cm⁻¹: C=C stretching of the aromatic ring.
- 1100 cm⁻¹: C-O stretching of the ether linkage.
- 695 and 735 cm⁻¹: C-H out-of-plane bending of the monosubstituted benzene ring.

- 650-550 cm^{-1} : C-Br stretching.

Mass Spectrometry

Electron impact mass spectrometry of **Benzyl 3-bromopropyl ether** would be expected to show a molecular ion peak (M^+) at m/z 228 and 230 with approximately equal intensity, characteristic of the presence of a single bromine atom (^{79}Br and ^{81}Br isotopes).[1] Key fragmentation patterns would include:

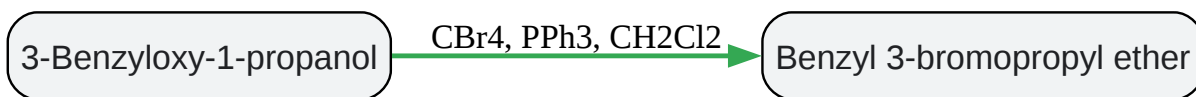
- α -cleavage at the ether oxygen, leading to the formation of the stable benzyl cation (C_7H_7^+) at m/z 91 (the base peak).
- Loss of a bromine radical, resulting in a fragment at m/z 149.
- Cleavage of the propyl chain.

Experimental Protocols

Synthesis of Benzyl 3-bromopropyl ether

A common method for the synthesis of **Benzyl 3-bromopropyl ether** is the Williamson ether synthesis, starting from 3-bromo-1-propanol and benzyl bromide. An alternative detailed protocol involves the bromination of 3-benzyloxy-1-propanol.[6]

Reaction:



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Figure 1: Synthesis of **Benzyl 3-bromopropyl ether**.

Materials:

- 3-Benzyloxy-1-propanol
- Carbon tetrabromide (CBr_4)

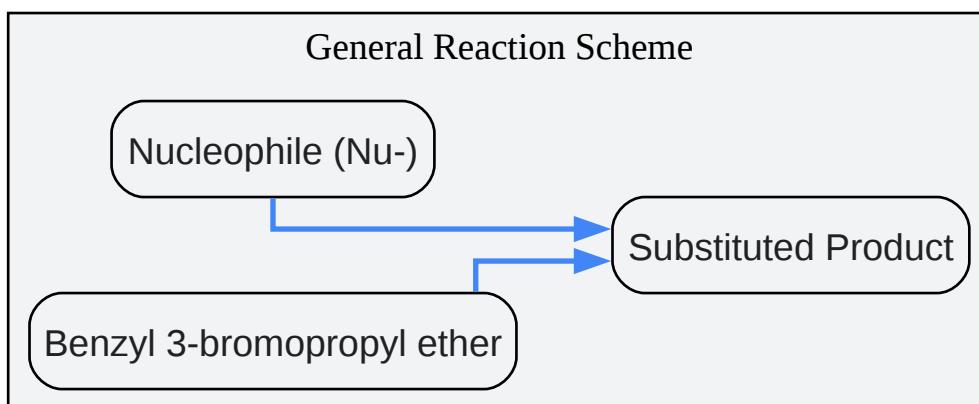
- Triphenylphosphine (PPh_3)
- Dichloromethane (CH_2Cl_2)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a stirred solution of 3-benzyloxy-1-propanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, a solution of carbon tetrabromide (1.2 eq) in dichloromethane is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
- The reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **Benzyl 3-bromopropyl ether**.

Applications in Organic Synthesis

Benzyl 3-bromopropyl ether serves as a valuable building block in the synthesis of more complex molecules due to the presence of the reactive C-Br bond, which readily undergoes nucleophilic substitution reactions.^[1]



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Figure 2: General Nucleophilic Substitution Workflow.

Total Synthesis of Natural Products

Benzyl 3-bromopropyl ether has been utilized as a key intermediate in the total synthesis of several complex natural products, including:

- Zincophorin: A polyether antibiotic.[\[4\]](#)
- (+)-Anatoxin-a: A potent neurotoxin.[\[4\]](#)

In these syntheses, the benzyloxypropyl moiety is introduced via nucleophilic attack on the electrophilic carbon attached to the bromine. The benzyl group often serves as a protecting group for a hydroxyl function, which can be removed at a later stage of the synthesis via hydrogenolysis.

Synthesis of Biologically Active Molecules

This ether is also employed in the preparation of other molecules with potential therapeutic applications:

- 5-(3-Benzyloxypropoxy)psoralen (PAP-7): A derivative of psoralen.[\[3\]](#)[\[4\]](#)
- (2S,3S)-1-[(triisopropylsilyl)oxy]-7-(benzyloxy)-2,3-(isopropylidenedioxy)-4(Z)-heptene: A chiral building block.[\[3\]](#)[\[4\]](#)

Signaling Pathways

Currently, there is no publicly available scientific literature that describes a direct role for **Benzyl 3-bromopropyl ether** or its immediate derivatives in specific signaling pathways. Its utility in the context of drug development is primarily as a synthetic intermediate for the construction of larger, biologically active molecules. The biological activities of the final products may involve various signaling pathways, but this is beyond the scope of this document.

Safety and Handling

Benzyl 3-bromopropyl ether is considered to be an irritant.^[1] Appropriate safety precautions should be taken during its handling and use.

- Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
- Precautionary Statements:
 - Wear protective gloves, protective clothing, eye protection, and face protection.
 - Use only outdoors or in a well-ventilated area.
 - Avoid breathing dust, fume, gas, mist, vapors, or spray.
 - IF ON SKIN: Wash with plenty of soap and water.
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Benzyl 3-bromopropyl ether, with CAS number 54314-84-0, is a valuable and versatile reagent in organic chemistry. Its utility as a building block for introducing a benzyloxypropyl

group has been demonstrated in the total synthesis of complex natural products and other biologically relevant molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in a research and development setting. While its direct involvement in signaling pathways has not been reported, its role in the synthesis of pharmacologically active compounds underscores its importance in the drug discovery process.

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